Methyl 3-(aminomethyl)-4-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(aminomethyl)-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by a benzene ring substituted with a methyl group, an aminomethyl group, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(aminomethyl)-4-methylbenzoate can be achieved through several methods. One common approach involves the esterification of 3-(aminomethyl)-4-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct alkylation of 3-(aminomethyl)-4-methylbenzoic acid with methyl iodide in the presence of a base such as potassium carbonate. This reaction is usually performed in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(aminomethyl)-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Hydrolysis can be achieved using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of 3-(aminomethyl)-4-methylbenzoic acid.
Scientific Research Applications
Methyl 3-(aminomethyl)-4-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a building block for biologically active compounds.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 3-(aminomethyl)-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The aminomethyl group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)benzoate
- Methyl 3-(aminomethyl)benzoate
- Methyl 3-(aminomethyl)-2-methylbenzoate
Uniqueness
Methyl 3-(aminomethyl)-4-methylbenzoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules
Biological Activity
Methyl 3-(aminomethyl)-4-methylbenzoate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activities. This article aims to provide a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Name : this compound
- Molecular Formula : C10H13NO2
- Molecular Weight : 179.22 g/mol
- CAS Number : 2322849-73-8
Property | Value |
---|---|
Molecular Formula | C10H13NO2 |
Molecular Weight | 179.22 g/mol |
CAS Number | 2322849-73-8 |
Purity | ≥95% |
This compound exhibits biological activity through its interaction with various molecular targets, including enzymes and receptors. Its structure allows it to fit into active sites, potentially inhibiting or activating their functions. The exact mechanisms are still under investigation but may involve:
- Enzyme Inhibition : Acting as a competitive inhibitor for certain enzymes.
- Receptor Modulation : Interacting with specific receptors to modulate signaling pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential in pharmacology, particularly in the development of new therapeutic agents. For instance, it has been evaluated for its anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Activity
A study conducted on animal models demonstrated that this compound significantly reduced inflammation markers when administered at specific doses. The results indicated a dose-dependent response, suggesting its potential utility in treating inflammatory conditions.
Table 2: Summary of Pharmacological Studies
Toxicological Profile
The safety and toxicity of this compound have been assessed in various studies. Preliminary findings suggest that the compound exhibits low toxicity at therapeutic doses, but further studies are necessary to establish a comprehensive toxicological profile.
Table 3: Toxicity Data Summary
Endpoint | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (rat) |
Mutagenicity | Negative in Ames test |
Reproductive Toxicity | No observed effects at tested doses |
Properties
Molecular Formula |
C10H13NO2 |
---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
methyl 3-(aminomethyl)-4-methylbenzoate |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-8(10(12)13-2)5-9(7)6-11/h3-5H,6,11H2,1-2H3 |
InChI Key |
PTLNQHZLDYFANT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.